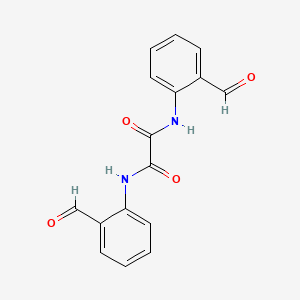
Ethanediamide, N,N'-bis(2-formylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanediamide, N,N’-bis(2-formylphenyl)- is an organic compound with the molecular formula C16H12N2O4 It is known for its unique structure, which includes two formylphenyl groups attached to an ethanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N,N’-bis(2-formylphenyl)- typically involves the reaction of ethanediamide with 2-formylphenyl derivatives under controlled conditions. One common method includes the use of a condensation reaction where ethanediamide reacts with 2-formylphenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for Ethanediamide, N,N’-bis(2-formylphenyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethanediamide, N,N’-bis(2-formylphenyl)- can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Ethanediamide, N,N’-bis(2-formylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of Ethanediamide, N,N’-bis(2-formylphenyl)- depends on its specific application. In biological systems, it may interact with cellular targets through its formyl groups, which can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Di([1,1’-biphenyl]-2-yl)ethanediamide
- N,N’-Bis(2-ethylphenyl)ethanediamide
Uniqueness
Ethanediamide, N,N’-bis(2-formylphenyl)- is unique due to the presence of formyl groups, which impart distinct reactivity and potential biological activity
Propiedades
Número CAS |
740-54-5 |
|---|---|
Fórmula molecular |
C16H12N2O4 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
N,N'-bis(2-formylphenyl)oxamide |
InChI |
InChI=1S/C16H12N2O4/c19-9-11-5-1-3-7-13(11)17-15(21)16(22)18-14-8-4-2-6-12(14)10-20/h1-10H,(H,17,21)(H,18,22) |
Clave InChI |
UINKSCOUXPTFJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)NC(=O)C(=O)NC2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


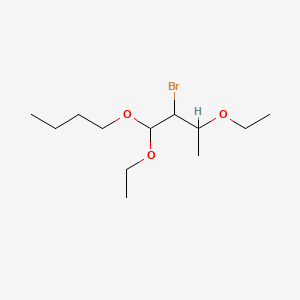
![DOTA-[Tyr3]-Octreotide Acid](/img/structure/B14754136.png)

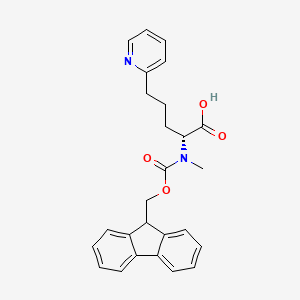
![Azuleno[1,2-D][1,3]thiazole](/img/structure/B14754159.png)
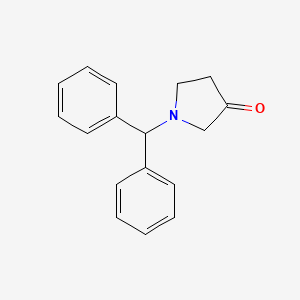
![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid](/img/structure/B14754169.png)

![2,4-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14754181.png)
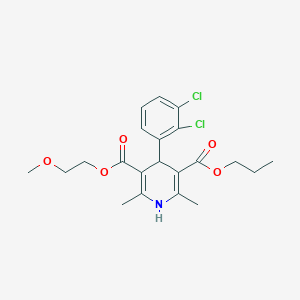
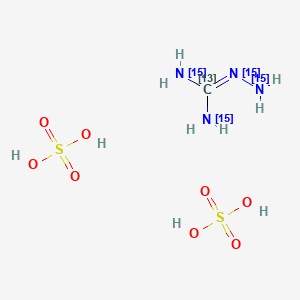
![1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14754196.png)

![(1S,4S,5S,6R,9R,10R,13R)-10-hydroxy-14-(hydroxymethyl)-5,9-dimethyl-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B14754213.png)
